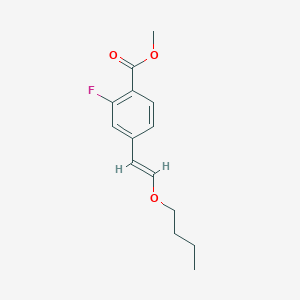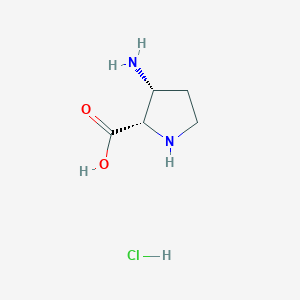
(R)-3-Amino-L-proline HCl
Vue d'ensemble
Description
®-3-Amino-L-proline Hydrochloride is a chiral amino acid derivative. It is a hydrochloride salt form of ®-3-Amino-L-proline, which is an important building block in the synthesis of various pharmaceuticals and biologically active compounds. The compound is known for its role in the development of peptide-based drugs and as a precursor in organic synthesis.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of ®-3-Amino-L-proline Hydrochloride typically involves the following steps:
Starting Material: The synthesis begins with the commercially available ®-proline.
Amination: The ®-proline undergoes an amination reaction to introduce the amino group at the 3-position. This can be achieved through various methods, including reductive amination or using azide intermediates.
Hydrochloride Formation: The final step involves the conversion of the free amine to its hydrochloride salt by treating it with hydrochloric acid.
Industrial Production Methods: In an industrial setting, the production of ®-3-Amino-L-proline Hydrochloride is scaled up using optimized reaction conditions to ensure high yield and purity. The process involves:
Large-Scale Amination: Utilizing efficient catalysts and reagents to achieve the amination step on a large scale.
Purification: The product is purified using crystallization or chromatography techniques to remove impurities.
Hydrochloride Formation: The purified amine is then converted to its hydrochloride salt using hydrochloric acid, followed by drying and packaging.
Analyse Des Réactions Chimiques
Types of Reactions: ®-3-Amino-L-proline Hydrochloride undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form corresponding oximes or nitriles.
Reduction: The compound can be reduced to form secondary or tertiary amines.
Substitution: The amino group can participate in nucleophilic substitution reactions to form amides, esters, or other derivatives.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or sodium hypochlorite under mild conditions.
Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride.
Substitution: Acyl chlorides or anhydrides in the presence of a base like triethylamine.
Major Products:
Oxidation Products: Oximes, nitriles.
Reduction Products: Secondary or tertiary amines.
Substitution Products: Amides, esters.
Applications De Recherche Scientifique
®-3-Amino-L-proline Hydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a chiral building block in asymmetric synthesis and the development of novel catalysts.
Biology: Serves as a precursor in the synthesis of peptide-based drugs and enzyme inhibitors.
Medicine: Involved in the development of pharmaceuticals targeting various diseases, including cancer and infectious diseases.
Industry: Utilized in the production of fine chemicals and as an intermediate in the synthesis of complex organic molecules.
Mécanisme D'action
The mechanism of action of ®-3-Amino-L-proline Hydrochloride involves its interaction with specific molecular targets:
Molecular Targets: The compound can interact with enzymes, receptors, and other proteins, modulating their activity.
Pathways Involved: It can influence various biochemical pathways, including those involved in signal transduction, metabolism, and cellular regulation.
Comparaison Avec Des Composés Similaires
(S)-3-Amino-L-proline Hydrochloride: The enantiomer of ®-3-Amino-L-proline Hydrochloride, with similar chemical properties but different biological activity.
L-Proline: A naturally occurring amino acid with a similar structure but lacking the amino group at the 3-position.
®-2-Amino-3-methylbutanoic Acid: Another chiral amino acid derivative with different functional groups.
Uniqueness: ®-3-Amino-L-proline Hydrochloride is unique due to its specific chiral configuration and the presence of the amino group at the 3-position, which imparts distinct chemical reactivity and biological activity compared to its analogs.
Propriétés
IUPAC Name |
(2S,3R)-3-aminopyrrolidine-2-carboxylic acid;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H10N2O2.ClH/c6-3-1-2-7-4(3)5(8)9;/h3-4,7H,1-2,6H2,(H,8,9);1H/t3-,4+;/m1./s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GAYPLCLHMMNIOS-HJXLNUONSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNC(C1N)C(=O)O.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CN[C@@H]([C@@H]1N)C(=O)O.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H11ClN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
166.60 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-[2-(Pyrrolidin-1-yl)pyrimidin-4-yl]morpholine](/img/structure/B1383517.png)

![(5-Methyl-2-oxo-1,3-dioxol-4-yl)methyl 1-((2'-carbamoyl-[1,1'-biphenyl]-4-yl)methyl)-2-ethoxy-1H-benzo[d]imidazole-7-carboxylate](/img/structure/B1383519.png)

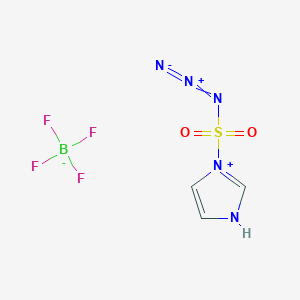
![4,8-dioctoxythieno[2,3-f][1]benzothiole-2,6-dicarbaldehyde](/img/structure/B1383524.png)
![1-(4-Bromophenyl)bicyclo[1.1.1]pentane](/img/structure/B1383526.png)
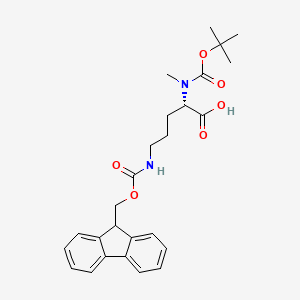
![6-Bromobenzo[d]isothiazol-3(2H)-one 1-oxide](/img/structure/B1383528.png)
![4-(Bicyclo[1.1.1]pentan-1-yl)aniline](/img/structure/B1383530.png)
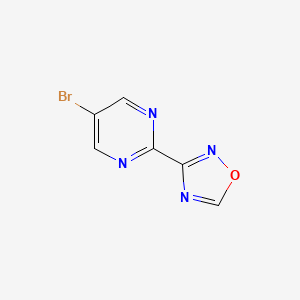
![3-(4-Bromophenyl)bicyclo[1.1.1]pentane-1-carboxylic acid](/img/structure/B1383534.png)
